molecular formula C19H40N2S B14522285 N-Dodecyl-N'-hexylthiourea CAS No. 62552-48-1

N-Dodecyl-N'-hexylthiourea

Cat. No.: B14522285
CAS No.: 62552-48-1
M. Wt: 328.6 g/mol
InChI Key: IKRUSPOTQBTILL-UHFFFAOYSA-N
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Description

N-Dodecyl-N'-hexylthiourea is a thiourea derivative characterized by two distinct alkyl chains: a dodecyl (C₁₂) group and a hexyl (C₆) group attached to the thiourea core. Thiourea derivatives are widely studied for their surfactant properties, biological activity, and applications in chemical synthesis. The compound’s dual alkyl chains likely enhance solubility in nonpolar environments while retaining polar thiourea functionality, making it relevant for industrial or biochemical applications.

Properties

CAS No.

62552-48-1

Molecular Formula

C19H40N2S

Molecular Weight

328.6 g/mol

IUPAC Name

1-dodecyl-3-hexylthiourea

InChI

InChI=1S/C19H40N2S/c1-3-5-7-9-10-11-12-13-14-16-18-21-19(22)20-17-15-8-6-4-2/h3-18H2,1-2H3,(H2,20,21,22)

InChI Key

IKRUSPOTQBTILL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=S)NCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dodecyl-N’-hexylthiourea can be synthesized through the reaction of n-dodecyl bromide with thiourea in the presence of ethanol. The reaction mixture is refluxed for several hours, followed by the addition of sodium hydroxide to complete the reaction. The product is then separated and purified through various extraction and washing steps .

Industrial Production Methods

Industrial production of N-Dodecyl-N’-hexylthiourea typically involves similar synthetic routes but on a larger scale. The use of continuous reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N’-hexylthiourea undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The alkyl chains can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-Dodecyl-N’-hexylthiourea is primarily based on its ability to interact with lipid bilayers and proteins. The long alkyl chains allow the compound to insert into lipid membranes, disrupting their structure and increasing permeability. This property is particularly useful in the solubilization of membrane proteins and the formation of micelles for drug delivery .

Comparison with Similar Compounds

Limitations of Analysis

The provided evidence lacks direct data on this compound, necessitating inferences from structural and functional analogues. Further experimental studies are required to validate its physicochemical properties and applications.

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